molecular formula C11H7NO4S B10767956 (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B10767956
M. Wt: 249.24 g/mol
InChI Key: SDGWAUUPHUBJNQ-WTKPLQERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that features a benzodioxole ring and a thiazolidine-2,4-dione moiety. Compounds with these structural motifs are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of a benzodioxole derivative with a thiazolidine-2,4-dione precursor. Common reagents and conditions might include:

    Reagents: Benzodioxole aldehyde, thiazolidine-2,4-dione, base (e.g., sodium hydroxide or potassium carbonate)

    Solvents: Ethanol, methanol, or other polar solvents

    Conditions: Reflux or room temperature, depending on the reactivity of the starting materials

Industrial Production Methods

Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the double bond or the thiazolidine ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the benzodioxole ring or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates for various diseases, including infections and cancer.

Industry

In the industrial sector, this compound might be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione: Unique due to the combination of benzodioxole and thiazolidine-2,4-dione moieties.

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzodioxole derivatives: Studied for their potential biological activities.

Uniqueness

The uniqueness of this compound lies in its specific structural combination, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGWAUUPHUBJNQ-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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